2,6-Dimethyl-thiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-thiobenzamide is an organic compound with the molecular formula C9H11NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-thiobenzamide typically involves the reaction of 2,6-dimethylbenzonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as transition metal complexes can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-thiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiobenzamides.
Scientific Research Applications
2,6-Dimethyl-thiobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-thiobenzamide involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Thiobenzamide: Similar structure but without the methyl groups.
N,N-Dimethyl-thiobenzamide: Similar structure with additional methyl groups on the nitrogen atom.
2,4,6-Trimethyl-thiobenzamide: Similar structure with an additional methyl group.
Uniqueness: 2,6-Dimethyl-thiobenzamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other thiobenzamides.
Properties
IUPAC Name |
2,6-dimethylbenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIDUKQKVCKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.